molecular formula C8H17NO2 B13130122 (R)-tert-Butyl 3-amino-2-methylpropanoate

(R)-tert-Butyl 3-amino-2-methylpropanoate

Cat. No.: B13130122
M. Wt: 159.23 g/mol
InChI Key: ZCDAFFAFDGDAGL-ZCFIWIBFSA-N
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Description

®-tert-Butyl 3-amino-2-methylpropanoate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure, featuring a tert-butyl ester and an amino group, makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-amino-2-methylpropanoate typically involves the following steps:

    Starting Material: The synthesis begins with ®-3-amino-2-methylpropanoic acid.

    Esterification: The carboxylic acid group of ®-3-amino-2-methylpropanoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to obtain ®-tert-Butyl 3-amino-2-methylpropanoate.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 3-amino-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-amino-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 3-amino-2-methylpropanoate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-amino-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-amino-2-methylpropanoic acid
  • (S)-tert-Butyl 3-amino-2-methylpropanoate
  • ®-tert-Butyl 3-amino-2-methylbutanoate

Uniqueness

®-tert-Butyl 3-amino-2-methylpropanoate is unique due to its specific chiral configuration and the presence of both an amino group and a tert-butyl ester group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

tert-butyl (2R)-3-amino-2-methylpropanoate

InChI

InChI=1S/C8H17NO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m1/s1

InChI Key

ZCDAFFAFDGDAGL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CN)C(=O)OC(C)(C)C

Canonical SMILES

CC(CN)C(=O)OC(C)(C)C

Origin of Product

United States

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